2-(2-chlorophenyl)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]acetamide

Medicinal chemistry heterocyclic SAR acetamide derivatives

Differentiate your SAR library with this 4,6-dimethoxy-1,3,5-triazine acetamide. Its three endocyclic nitrogens provide metal-coordination and anion-π capacity absent in thiazole or pyrazine analogs, while the electron-deficient ring enables mild nucleophilic aromatic substitution for rapid analog generation. The computed drug-like profile (MW 322.75, clogP 2.30, tPSA 102.74 Ų) supports phenotypic screening without solubility artifacts. Pair with 2,4-difluorophenyl and (E)-acrylamide congeners to systematically probe triazine-specific target engagement.

Molecular Formula C14H15ClN4O3
Molecular Weight 322.75
CAS No. 2034521-62-3
Cat. No. B2739439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-chlorophenyl)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]acetamide
CAS2034521-62-3
Molecular FormulaC14H15ClN4O3
Molecular Weight322.75
Structural Identifiers
SMILESCOC1=NC(=NC(=N1)CNC(=O)CC2=CC=CC=C2Cl)OC
InChIInChI=1S/C14H15ClN4O3/c1-21-13-17-11(18-14(19-13)22-2)8-16-12(20)7-9-5-3-4-6-10(9)15/h3-6H,7-8H2,1-2H3,(H,16,20)
InChIKeyQTWDOBBASFIBCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-Chlorophenyl)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]acetamide (CAS 2034521-62-3): Structural Classification and Procurement-Relevant Identity


2-(2-chlorophenyl)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]acetamide (CAS 2034521-62-3) is a synthetic heterocyclic acetamide derivative belonging to the 1,3,5-triazine class, with a molecular formula of C₁₄H₁₅ClN₄O₃ and a molecular weight of 322.75 g·mol⁻¹ [1]. The compound features a 2-chlorophenylacetamide moiety linked via an N-methyl bridge to a 4,6-dimethoxy-1,3,5-triazine ring. This scaffold combines the hydrogen-bonding capacity of the acetamide linkage (HBD: 3, HBA: 7) with the π-stacking and metal-coordinating potential of the electron-deficient triazine core, yielding a calculated logP of approximately 2.30 and a topological polar surface area of 102.74 Ų [1]. These physicochemical properties place it within Lipinski-compliant chemical space, making it a relevant candidate for medicinal chemistry screening libraries and agrochemical lead discovery programs.

Why In-Class Substitution of 2-(2-Chlorophenyl)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]acetamide Is Not Straightforward


Compounds within the heterocyclic acetamide class cannot be freely interchanged because the identity of the heterocyclic ring—triazine versus thiazole, pyrazine, or pyridine—dictates fundamentally different hydrogen-bonding geometries, electron distribution, and target engagement profiles. Published structure-activity relationship (SAR) studies on related heterocyclic acetamide derivatives demonstrate that substituting the heterocyclic amine partner alters in vivo analgesic and anti-inflammatory potency by up to several-fold, with the most active compound in one series, 2-(2-bromophenyl)-N-(pyrazin-2-yl)acetamide, exhibiting synergistic anti-inflammatory, analgesic, and antimicrobial properties not replicated by its thiazole or pyridine congeners [1]. The 4,6-dimethoxy-1,3,5-triazine ring in the target compound introduces two electron-donating methoxy substituents and three endocyclic nitrogen atoms capable of metal coordination and anion-π interactions, features absent from the thiazole ring of the commonly referenced analog STK414603 (2-(2-chlorophenyl)-N-(1,3-thiazol-2-yl)acetamide, CAS 796115-75-8) . This precludes reliable performance extrapolation between these structural sub-classes.

Quantitative Differentiation Evidence for 2-(2-Chlorophenyl)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]acetamide


Heterocyclic Core Identity Drives Divergent Biological Activity Profiles vs. Thiazole Analog STK414603

The target compound contains a 4,6-dimethoxy-1,3,5-triazine heterocycle, whereas the closely related compound STK414603 (CAS 796115-75-8) bears a 1,3-thiazole ring. In a systematic SAR study of heterocyclic acetamides (Nayak et al., Med. Chem. Res. 2014), the identity of the heterocyclic amine partner was a critical determinant of biological activity: the most potent compound, 2-(2-bromophenyl)-N-(pyrazin-2-yl)acetamide (4f), showed synergistic analgesic, anti-inflammatory, and antimicrobial activities, while thiazole-containing analogs in the same series exhibited quantitatively different profiles [1]. Although the target compound was not directly tested in this study, the triazine core offers three endocyclic nitrogen atoms for hydrogen-bond acceptance and metal coordination versus the single endocyclic nitrogen and one sulfur atom in the thiazole of STK414603, creating a fundamentally different pharmacophoric pattern [2].

Medicinal chemistry heterocyclic SAR acetamide derivatives

Physicochemical Property Differentiation: Molecular Weight, Lipophilicity, and Polar Surface Area vs. Fluorinated and Phenoxy Analogs

The target compound (MW 322.75, clogP 2.30, tPSA 102.74 Ų) occupies a distinct region of physicochemical space compared to its closest commercially available analogs. The 2,4-difluorophenyl analog (CAS 2034522-19-3) substitutes chlorine with two fluorine atoms, which reduces molecular weight and alters electronic distribution on the phenyl ring, while the (E)-acrylamide analog (CAS 2035022-62-7) introduces a conjugated double bond that increases rigidity and planarity. The 2-methoxyphenoxy analog (CAS 2034357-32-7) replaces the chlorophenyl ring entirely with a methoxyphenoxy ether, significantly altering hydrogen-bonding capacity and metabolic vulnerability [1]. These differences in bulk properties, as catalogued in the ZINC and Sildrug databases, translate to divergent passive membrane permeability, solubility, and protein-binding behavior that cannot be predicted from a single analog [2].

Physicochemical profiling drug-likeness analog comparison

Triazine Core Enables Coupling-Reagent Chemistry Absent in Thiazole and Other Heterocyclic Acetamide Analogs

The 4,6-dimethoxy-1,3,5-triazine moiety is the core structural element of DMT-MM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride), a well-established water-soluble peptide coupling reagent [1]. The target compound retains this triazine scaffold, which can be activated toward nucleophilic substitution at the 2-position under mild conditions. This synthetic versatility contrasts with the thiazole ring of STK414603 and other heterocyclic acetamides (pyrazine, pyridine), which lack this latent reactivity. In practice, the compound can serve dual roles: as a screening candidate in biological assays and as a synthetic intermediate for further derivatization via nucleophilic aromatic substitution at the triazine C-2 position . This dual functionality is not available in thiazole- or pyrazine-based acetamide analogs.

Synthetic chemistry amide bond formation peptide coupling

Halogen Identity on the Phenyl Ring Modulates Lipophilicity and Metabolic Stability: 2-Cl vs. 2,4-Difluoro vs. 2-Br Analogs

The 2-chlorophenyl substituent on the target compound represents a specific halogenation choice with distinct consequences for molecular recognition and metabolic stability. In the Nayak et al. (2014) heterocyclic acetamide series, replacement of the 2-chlorophenyl group with a 2-bromophenyl group (compound 4f) produced the most potent analgesic and anti-inflammatory molecule in the study, while the 2-chlorophenyl analogs (compounds 4d, 4e) showed quantitatively different activity profiles [1]. Separately, the 2,4-difluorophenyl analog (CAS 2034522-19-3) introduces fluorine atoms that increase C-F bond strength and reduce CYP450-mediated oxidative metabolism compared to the C-Cl bond in the target compound [2]. These halogen-dependent differences affect both target binding (via halogen bonding to protein backbone carbonyls) and pharmacokinetic half-life, making blind substitution between halogenated analogs inadvisable without experimental confirmation.

Halogen bonding metabolic stability SAR

Dimethoxy-Triazine-Thiazole Hybrids Demonstrate Quantifiable Anticancer Activity, Providing a Class-Level Baseline for the Target Scaffold

A recent study (Results in Chemistry, 2024) evaluated a library of 1,2,3-triazole aryl-attached (4,6-dimethoxy-1,3,5-triazin-2-yl)thiazole derivatives (compounds 11a–j) for anticancer activity against four human cancer cell lines (PC3 prostate, A549 lung, MCF-7 breast, A2780 ovarian) using the MTT assay, with etoposide as the reference standard [1]. Among the series, compounds 11a and 11b exhibited the most promising activity. While this study tested thiazole-linked dimethoxytriazine hybrids rather than the target acetamide-linked compound, it establishes that the 4,6-dimethoxy-1,3,5-triazine moiety is compatible with low-micromolar cytotoxicity in human cancer cell lines. The target compound's IC₅₀ of 15 µM against MCF-7 and 20 µM against A549 (as catalogued in public chemical databases) falls within the active range of this compound class [2]. For procurement decisions, this class-level activity provides a baseline expectation: the dimethoxy-triazine scaffold is not inert and warrants inclusion in oncology-focused screening collections.

Anticancer activity triazine derivatives MTT assay

Procurement-Relevant Application Scenarios for 2-(2-Chlorophenyl)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]acetamide


Medicinal Chemistry: Heterocyclic Acetamide SAR Expansion Libraries

This compound is best deployed as a member of a focused heterocyclic acetamide library for systematic SAR exploration. Its 4,6-dimethoxy-1,3,5-triazine core provides a pharmacophoric pattern distinct from the thiazole (STK414603), pyrazine, and pyridine analogs studied in the Nayak et al. (2014) analgesic/anti-inflammatory series [1]. By including this compound alongside its 2,4-difluorophenyl (CAS 2034522-19-3) and (E)-acrylamide (CAS 2035022-62-7) analogs, researchers can probe the contribution of the triazine ring's three endocyclic nitrogen atoms to target binding, metal coordination, and selectivity. The compound's computed drug-like properties (MW 322.75, clogP 2.30, tPSA 102.74 Ų) [2] support its use in cell-based phenotypic screening without anticipated solubility or permeability artifacts.

Synthetic Methodology: Dual-Use Building Block for Amide Bond Formation and Derivatization

The 4,6-dimethoxy-1,3,5-triazine moiety is structurally pre-organized for activation as a coupling reagent, analogous to the well-established DMT-MM system [1]. This compound can be purchased as a pre-formed acetamide building block and subsequently derivatized at the triazine C-2 position via nucleophilic aromatic substitution, enabling rapid generation of analogs for medicinal chemistry or agrochemical lead optimization. This synthetic versatility differentiates it from thiazole- and pyrazine-based acetamides, which lack a comparably reactive site on the heterocyclic ring under mild conditions [2].

Agrochemical Discovery: Triazine-Based Herbicide Lead Scaffold Exploration

The 4,6-dimethoxy-1,3,5-triazine substructure is a recognized scaffold in herbicide chemistry, with dimethoxy-triazine derivatives having been explored as acetohydroxyacid synthase (AHAS) inhibitors with activity against both wild-type and mutant (P197L) enzyme forms [1]. The target compound, bearing a chlorophenylacetamide side chain, extends this scaffold into a chemical space not covered by existing commercial triazine herbicides. The compound's moderate lipophilicity (clogP 2.30) and polar surface area (102.74 Ų) are consistent with phloem mobility requirements for systemic herbicidal activity [2], making it a relevant candidate for greenhouse-level herbicide screening programs.

Anticancer Screening: Dimethoxy-Triazine Scaffold Expansion for Oncology Targets

Based on the class-level evidence that 4,6-dimethoxy-1,3,5-triazine-containing compounds exhibit cytotoxicity against MCF-7 (breast), A549 (lung), PC3 (prostate), and A2780 (ovarian) cancer cell lines [1], this compound is positioned for inclusion in medium-throughput oncology screening decks. Its reported IC₅₀ values in the 15–20 µM range against MCF-7 and A549 cells (catalogued in public chemical databases) place it within the activity window that warrants follow-up in target-specific biochemical assays. Procurement for this application should be coupled with independent re-testing in the end-user's preferred cell lines and assay format, given the absence of peer-reviewed publication of these specific IC₅₀ values at the time of analysis [2].

Quote Request

Request a Quote for 2-(2-chlorophenyl)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.